



Application Notes and Protocols for [11C]SL25.1188 PET Imaging

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Compound of Interest		
Compound Name:	SL-25.1188	
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Introduction

[11C]SL25.1188, also known as (S)-5-methoxymethyl-3-[6-(4,4,4-trifluorobutoxy)-benzo[d]isoxazol-3-yl]-oxazolidin-2-[11C]-one, is a potent and reversible radioligand for positron emission tomography (PET) imaging of monoamine oxidase type B (MAO-B).[1] MAO-B is an enzyme primarily located in the outer mitochondrial membrane of astrocytes and is upregulated in various neurodegenerative diseases and psychiatric disorders, making it a valuable biomarker for astrogliosis.[2][3] This document provides detailed application notes and protocols for the radiosynthesis, quality control, and PET imaging of [11C]SL25.1188 in both preclinical and clinical research settings.

Radiosynthesis of [11C]SL25.1188

The radiosynthesis of [11C]SL25.1188 is typically achieved via [11C]CO2 fixation, a method that avoids the use of hazardous [11C]phosgene.[4][5]

Protocol: Automated One-Pot [11C]CO2 Fixation

• [11C]CO2 Production: Cyclotron-produced [11C]CO2 in nitrogen gas is bubbled at a rate of 10 mL/min into a solution containing the precursor.[4]



- Reaction Mixture: The precursor, (S)-1-methoxy-3-[6-(4,4,4-trifluorobutoxy)benzo[d]isoxazol-3-ylamino]propan-2-ol (0.3 μmol), is dissolved in dry acetonitrile (CH3CN, 100 μL) within a septum-sealed 1-mL conical glass vial at room temperature.[4] To this solution, 2-tert-butylimino-2-diethylamino-1,3-dimethyl-perhydro-1,3,2-diazaphorine (BEMP; 1%, v/v) is added.[4]
- Cyclization: After one minute of [11C]CO2 bubbling, a solution of phosphorus oxychloride (POCl3) (0.2%, v/v) in dry CH3CN (100 μL) is added to facilitate the intramolecular cyclization.[4]
- Purification: The resulting [11C]SL25.1188 is purified using high-performance liquid chromatography (HPLC).

Quantitative Radiosynthesis Data

Parameter	Value	Reference
Radiochemical Yield (uncorrected)	12 ± 1%	[6]
Radiochemical Yield (uncorrected, "in-loop" method)	55%	[2]
Specific Activity	37 ± 2 GBq/μmol	[6]
Specific Activity ("in-loop" method)	47.5 GBq/μmol	[2]
Radiochemical Purity	>98%	[2]
Enantiomeric Purity	>99%	[6]
Total Synthesis Time	30-34 min	[2][6]

Preclinical PET Imaging Protocol

Animal Models: Non-human primates (baboons) and rodents have been utilized in preclinical studies.[1][2]

Radiotracer Administration:



- Dose: 1 to 2 nmol of [11C]SL25.1188 in 0.3 mL of buffered saline.[4]
- Route: Intravenous (i.v.) injection via the tail vein.[4]

Imaging Procedure:

- Anesthesia: Anesthetize the animal according to institutional guidelines.
- Positioning: Place the animal in the PET scanner.
- Radiotracer Injection: Administer the prepared dose of [11C]SL25.1188.
- Dynamic PET Scan: Acquire dynamic PET data for a duration of at least 90 minutes.[4]
- Blood Sampling (optional): Arterial blood samples can be collected to determine the plasma input function for kinetic modeling.

Blocking and Displacement Studies:

- Pretreatment (Blocking): To confirm specificity, administer a MAO-B inhibitor such as deprenyl (2 mg/kg, i.v.) or lazabemide (0.5 mg/kg, i.v.) prior to the radiotracer injection.[1]
 Pretreatment with these inhibitors has been shown to reduce the distribution volumes (VT) in all brain areas by up to 50%.[1]
- Displacement: To assess reversible binding, inject a MAO-B inhibitor like SL25.1188 (1 mg/kg, i.v.) or deprenyl (2 mg/kg, i.v.) during the PET scan.[1] These agents have been demonstrated to reduce the specific uptake of [11C]SL25.1188 in all brain regions by 85-100%.[1]

Preclinical Brain Uptake and Distribution in Baboons



Brain Region	Distribution Volume (VT)
Thalamus	10.9
Striatum	10.3
Hippocampus	8.9
Temporal Cortex	7.7
Frontal Cortex	7.4
Parietal Cortex	7.4
White Matter	7.4
Occipital Cortex	7.2
Pons	6.1

Data from Saba et al.[1]

Clinical PET Imaging Protocol

Subject Preparation:

- Informed Consent: All subjects must provide written informed consent after a full explanation of the procedures.[4]
- Medical Screening: Subjects should be free of current medical and psychiatric illnesses, confirmed through history, physical examination, electrocardiogram, urinalysis (including drug screening), and blood tests.[4]
- Exclusion Criteria: Common exclusion criteria include a history of neurological disease (except for the condition being studied), current substance use disorder, recent substance use (including marijuana), cigarette smoking, and use of MAO-B inhibitors within the past four weeks.[7][8]

Radiotracer Administration:

Injected Radioactivity: 7.2 to 10.5 mCi.[4]



Injected Mass: 0.6 to 2.3 μg.[4]

Route: Intravenous (i.v.) injection.[4]

Imaging Procedure:

- Head Fixation: A custom-fitted thermoplastic mask and head fixation system should be used to minimize head movement during the scan.[4]
- PET Scanner: A high-resolution research tomograph (HRRT) is recommended for optimal imaging.[4]
- Dynamic PET Scan: A 90-minute dynamic PET scan is typically performed following the injection of [11C]SL25.1188.[4]
- Arterial Blood Sampling: Complementary arterial blood sampling is acquired for kinetic modeling to determine the total distribution volume (VT).[4]

Data Analysis:

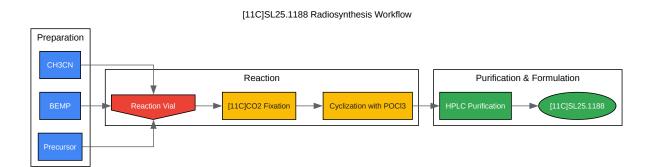
- Kinetic Modeling: A two-tissue compartment model (2-TCM) has been shown to provide a
 better fit for the data than a one-tissue compartment model.[4]
- Outcome Measure: The total distribution volume (VT) is the primary outcome measure, which is an index of MAO-B density.[3] Regional VT values have been shown to be highly correlated with postmortem reports of MAO-B levels (r² ≥ 0.9).[9]

Human Brain Uptake and Metabolism

- Brain Uptake: Following injection, there is high brain uptake of radioactivity, peaking between 2 and 6 minutes.[4] The washout rate is consistent with known regional MAO-B concentrations.[4]
- Plasma Metabolism: The parent compound is relatively stable in plasma, with approximately 80% remaining at 90 minutes post-injection.[4] The metabolites are more polar than the parent compound.[4]



Visualizations

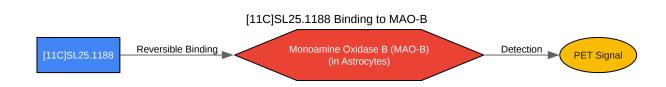


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Caption: Workflow for the radiosynthesis of [11C]SL25.1188.



[11C]SL25.1188 PET Imaging Workflow Subject Preparation (Consent, Screening) Radiotracer Administration (i.v. injection) Dynamic PET Scan (90 min) Arterial Blood Sampling Data Analysis (Kinetic Modeling) VT (MAO-B Density)



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